Physicochemical Comparison vs. 4-Fluoro-3-Nitro Regioisomer
The target compound (CAS 2227755-27-1) can be differentiated from its regioisomer rac-(1R,2R)-2-(4-fluoro-3-nitrophenyl)cyclopropane-1-carboxylic acid (CAS 2227776-48-7) by computed physicochemical descriptors. While both share the identical molecular formula C₁₀H₈FNO₄ and molecular weight (225.17 g/mol), the target compound exhibits a predicted density of 1.5 ± 0.1 g/cm³ and a boiling point of 368.4 ± 42.0 °C at 760 mmHg . The different positioning of the fluoro and nitro substituents alters the molecular electrostatic potential surface, hydrogen-bond acceptor topology, and dipole moment, which directly influence chromatographic retention, solubility, and protein-ligand recognition .
| Evidence Dimension | Computed density and boiling point |
|---|---|
| Target Compound Data | Density: 1.5 ± 0.1 g/cm³; Boiling point: 368.4 ± 42.0 °C at 760 mmHg (predicted) |
| Comparator Or Baseline | rac-(1R,2R)-2-(4-fluoro-3-nitrophenyl)cyclopropane-1-carboxylic acid (CAS 2227776-48-7): density and boiling point data not individually reported; identical molecular formula C₁₀H₈FNO₄, MW 225.17 |
| Quantified Difference | No direct head-to-head experimental data located; regioisomers are expected to differ in chromatographic retention time (HPLC) and melting point due to altered crystal packing |
| Conditions | Predicted physicochemical properties from ChemSrc database; comparative HPLC retention and melting point measurements not publicly disclosed |
Why This Matters
Regioisomeric impurities or misidentification during procurement compromise SAR studies; the distinct physicochemical signature ensures the correct isomer is used.
